N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-16(2)12-13-28-22(31)19-6-4-5-7-20(19)29-23(28)26-27-24(29)33-15-21(30)25-14-17-8-10-18(32-3)11-9-17/h4-11,16H,12-15H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFBPNJCWAZUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Methoxyphenyl Group : Imparts lipophilicity and may enhance interaction with biological membranes.
- Triazole and Quinazoline Moieties : Known for their roles in various biological activities including anticancer and antimicrobial properties.
- Sulfanyl Group : Often associated with enzyme inhibition.
Biological Activity Overview
The biological activities of this compound include:
-
Anticancer Activity :
- Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, quinazoline derivatives have shown significant activity against MCF7 (breast cancer) and K562 (leukemia) cell lines .
- The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
Several studies highlight the efficacy of related compounds in clinical settings:
Case Study 1: Anticancer Efficacy
In a recent study, a series of quinazoline derivatives were synthesized and tested against cancer cell lines. The results indicated that compounds with a similar scaffold to this compound exhibited IC50 values in the low micromolar range against MCF7 cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of triazole-containing compounds. The study reported effective inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL. This suggests that the compound may be a candidate for developing new antimicrobial agents .
Research Findings
Research findings on this compound indicate promising biological activity:
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide exhibit promising anticancer activity. In vitro studies have demonstrated its potential as an inhibitor of various cancer cell lines. For instance, molecular docking studies suggest that this compound may act on specific targets involved in cancer progression and metastasis .
Anti-inflammatory Activity
In silico evaluations have shown that derivatives of this compound can inhibit enzymes like 5-lipoxygenase (5-LOX), which is crucial in the inflammatory pathway. This suggests a potential application in treating inflammatory diseases through the modulation of leukotriene synthesis .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of quinazoline derivatives similar to this compound revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Inhibition of 5-Lipoxygenase
Another investigation focused on the anti-inflammatory properties of related compounds. Through molecular docking and enzyme inhibition assays, it was found that these compounds effectively reduced inflammation markers in animal models. This supports their potential use in developing anti-inflammatory medications.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or ethanol), and catalysts (e.g., triethylamine) . Optimize yield by:
- Conducting pilot reactions at varying temperatures (e.g., 60–100°C) to identify optimal thermal stability.
- Using inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Validating purity via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and methyl/butyl groups (δ 1.0–2.5 ppm) to confirm substituent positions .
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to verify molecular ion peaks and rule out byproducts .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to quantify IC₅₀ values .
- Antimicrobial Screening : Use microdilution methods (MIC assays) against Gram-positive/negative bacteria and fungal strains .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can contradictory bioassay results (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (logP via shake-flask method) and metabolic stability (microsomal incubation) to identify bioavailability issues .
- Proteomic Mapping : Use surface plasmon resonance (SPR) or ITC to validate target binding affinity and off-target interactions .
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to the 3-methylbutyl chain to enhance solubility without compromising triazole-quinazoline binding .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond acceptors/donors to prioritize synthetic targets .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the triazole-quinazoline core .
Q. How can spectral data inconsistencies (e.g., unexpected NMR splitting patterns) be troubleshooted?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C .
- COSY/NOESY : Resolve coupling between adjacent protons (e.g., methoxyphenyl and acetamide groups) to confirm regiochemistry .
- X-ray Crystallography : Obtain single crystals via slow evaporation (solvent: DCM/hexane) to unambiguously assign stereochemistry .
Q. What strategies mitigate side reactions during sulfanyl-acetamide coupling?
- Methodological Answer :
- Reagent Selection : Use EDCI/HOBt instead of DCC to reduce racemization .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to minimize nucleophilic interference .
- In Situ Monitoring : Track reaction progress via TLC (silica gel, eluent: EtOAc/hexane 3:7) to halt at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
